Enantiomeric Identity: (2R) vs. (2S) Configuration Assignments and Physicochemical Differences
The target compound is unambiguously assigned as the (2R)-enantiomer (CAS 2763741-35-9), whereas the (2S)-counterpart is registered under CAS 2408749-60-8 . The (S)-enantiomer exhibits a predicted density of 1.404 ± 0.06 g/cm³ and a predicted boiling point of 349.7 ± 42 °C . While the (R)-enantiomer is expected to display identical scalar physicochemical properties (same molecular formula, MW, predicted density, and boiling point), the two enantiomers are distinguishable by their opposite specific optical rotation values and by their distinct retention times on chiral stationary phases. In the absence of a specific optical rotation value for the (R)-enantiomer, the differentiation relies on the assigned CAS number and the defined (2R) stereodescriptor, which guarantees the intended enantiomer for asymmetric transformations.
| Evidence Dimension | Enantiomeric configuration and predicted scalar properties |
|---|---|
| Target Compound Data | (2R)-enantiomer; CAS 2763741-35-9; predicted density and boiling point expected to be 1.404 g/cm³ and 349.7 °C (identical scalar values to S-enantiomer) |
| Comparator Or Baseline | (2S)-enantiomer; CAS 2408749-60-8; predicted density 1.404 ± 0.06 g/cm³; predicted boiling point 349.7 ± 42 °C |
| Quantified Difference | Opposite sign of specific optical rotation; distinct chiral HPLC retention time; no scalar property difference |
| Conditions | Predicted properties from ChemSrc database; experimental chiral HPLC and polarimetry data not publicly available as of 2026-05-13 |
Why This Matters
Procurement of the correct (2R)-enantiomer is essential when the target molecule requires a specific absolute configuration at the tetrahydropyridine C2 position, as in the synthesis of chiral piperidine alkaloids or enantiopure pharmaceutical intermediates.
